3-Benzylidenepiperazine-2,5-dione
Description
Historical Context and Discovery
The exploration of piperazine-2,5-dione derivatives began in earnest during the mid-20th century, driven by interest in cyclic dipeptides and their biological activities. The specific incorporation of a benzylidene group at the 3-position emerged as a strategic modification to enhance the compound’s rigidity and electronic properties, facilitating interactions with biological targets. Early synthetic routes focused on cyclocondensation reactions of dipeptides, but the development of stereoselective methods for benzylidene incorporation, such as Knoevenagel condensations, marked a turning point in the 1990s. The compound’s structural complexity and potential as a pharmacophore gained further attention in the 2000s, with studies highlighting its role in antiviral and anticancer agents.
Fundamental Chemical Characteristics
This compound (C₁₁H₁₀N₂O₂) features a bicyclic framework comprising a piperazine-2,5-dione core and a benzylidene substituent at the 3-position. The molecule’s planar geometry arises from conjugation between the diketopiperazine ring and the aromatic benzylidene group, as evidenced by X-ray crystallographic data. Key spectroscopic features include:
- ¹H NMR : A deshielded vinyl proton (δ 6.5–7.5 ppm) indicative of the (Z)-benzylidene configuration, coupled with two distinct NH signals (δ 8.5–10.5 ppm) from the diketopiperazine amides.
- ¹³C NMR : Carbonyl resonances at δ 165–170 ppm for C-2 and C-5, with the benzylidene carbons appearing at δ 120–130 ppm.
The compound’s solubility varies with substitution: unmodified derivatives exhibit limited solubility in polar solvents, while halogenated or alkylated analogs show improved solubility in dimethyl sulfoxide or ethanol.
Table 1: Key Physical and Spectral Data for this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular |
Properties
CAS No. |
19459-03-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-benzylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14) |
InChI Key |
AFBRZIIBSVQJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Method 1: Reaction of N-(Chloroacetyl)phenylalanine with Methylamine
Treatment of N-(chloroacetyl)phenylalanine with methylamine induces cyclization to form 3-trans-benzylidene-1-methylpiperazine-2,5-dione. This method eliminates the acetyl group at position 4, yielding a product with a trans (E) configuration.
Method 2: Cyclization of (N-Acetyldehydrophenylalanyl)-sarcosine with Acetic Anhydride
Cyclization of (N-acetyldehydrophenylalanyl)-sarcosine using acetic anhydride produces 3-benzylidenepiperazine-2,5-dione without an acetyl group at position 4. This approach leverages intramolecular nucleophilic attack to form the DKP ring.
Key Reagents and Conditions
| Precursor | Reagent | Conditions | Product Configuration |
|---|---|---|---|
| N-(Chloroacetyl)phenylalanine | Methylamine | Room temperature | trans (E) |
| (N-Acetyldehydrophenylalanyl)-sarcosine | Acetic anhydride | Heating | Not specified |
Aldol Condensation with Diacetylglycine Anhydride
Method 3: Divergent Synthesis via Aldol–E1cB Elimination
N,N’-diacetylglycine anhydride reacts with benzaldehyde and propargyl bromide in DMF under Cs₂CO₃ catalysis (room temperature, 2 hours). The reaction proceeds via aldol condensation, followed by an E1cB elimination, yielding (Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione (Figure 1). This method enables differentiation of the N4 and N1 positions for further functionalization.
Reaction Pathway
- Aldol Condensation : Benzaldehyde condenses with the glycine anhydride to form a β-hydroxy ketone intermediate.
- E1cB Elimination : Base-induced deprotonation leads to elimination of the acetyl group, forming the benzylidene moiety with Z configuration.
Optimized Conditions
| Component | Quantity | Role |
|---|---|---|
| N,N’-diacetylglycine anhydride | 1.00 equiv. | Core DKP precursor |
| Benzaldehyde | 1.10 equiv. | Benzylidene group introduction |
| Propargyl bromide | 5.00 equiv. | Alkylation agent |
| Cs₂CO₃ | 2.50 equiv. | Base catalyst |
One-Pot Multicomponent Reactions
Method 4: Sequential Aldol Condensation and Cyclization
1,4-Diacetyl-2,5-diketopiperazine reacts with benzaldehyde and allyl bromide under Cs₂CO₃ in DMF. The reaction proceeds in two steps:
- First Aldol Condensation : Formation of a mono-alkylated intermediate.
- Cyclization and Elimination : Heating (95°C) induces ring closure and elimination to yield 3,6-Z,Z-disubstituted DKPs.
Mechanistic Insights
- Keto-Enol Tautomerism : Facilitates C–C bond rotation and intramolecular six-membered transition states.
- Stereochemical Control : Syn-elimination favors Z configuration at both 3- and 6-positions.
Yield Ranges
| Product Class | Yield Range (%) |
|---|---|
| 3,6-Z,Z-Disubstituted DKPs | 21–67 |
Condensation of Benzaldehydes with Diacetylpiperazine-2,5-dione
Method 5: Direct Condensation for Precursor Synthesis
Benzaldehydes condense with 1,4-diacetylpiperazine-2,5-dione under basic conditions to form 1-acetyl-3-benzylidenepiperazine-2,5-dione intermediates. Subsequent hydrolysis yields phenylpyruvic acid analogues, though this method is less direct for the target compound.
Advantages
- Simplicity : Minimal reagents and one-step synthesis.
- Versatility : Tolerates diverse benzaldehyde substitutions.
Stereochemical Considerations
The benzylidene group’s configuration (Z or E) significantly impacts biological activity and reactivity.
| Method | Configuration | Control Mechanism |
|---|---|---|
| Cyclization of Linear Precursors | trans (E) | Steric effects during cyclization |
| Aldol Condensation | Z | Syn-elimination in E1cB pathway |
| One-Pot Multicomponent | 3,6-Z,Z | Intramolecular six-membered TS |
Analytical Characterization
Spectroscopic Validation
- NMR : ¹H and ¹³C NMR confirm benzylidene protons (δ 7.0–7.5 ppm) and carbonyl carbons (δ 160–170 ppm).
- X-ray Crystallography : Reveals boat conformations of the DKP ring and axial positioning of substituents.
Example Data
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 7.23 | Aromatic protons |
| ¹H | 4.31 | Allylic or propargyl protons |
| ¹³C | 157.3 | Carbonyl carbons (C=O) |
Chemical Reactions Analysis
Types of Reactions
3-Benzylidenepiperazine-2,5-dione undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For example, the reduction of 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid yields (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include zinc, acetic acid, hydrochloric acid, and aromatic aldehydes. Reaction conditions typically involve moderate temperatures and the use of solvents such as acetic anhydride .
Major Products
The major products formed from the reactions of this compound include various substituted piperazine-2,5-dione derivatives, such as (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione and unsymmetrical bisarylidenes .
Scientific Research Applications
Scientific Research Applications
- Anticancer Activity: Novel 3,6-diunsaturated 2,5-diketopiperazines with specific substitutions at the 3 and 6 positions of the 2,5-DKP ring have demonstrated inhibitory activity against A549 (lung cancer) and Hela (cervical cancer) cells . One such compound induced apoptosis and blocked cell cycle progression in these cells .
- ** privileged scaffold:** The piperazine-2,5-dione framework is a common motif in many bioactive molecules, both synthetic and naturally occurring .
- Anticonvulsant Activity: Research has explored pyrrolidine-2,5-diones for their anticonvulsant properties, with some derivatives showing activity in preventing seizures by blocking sodium channels .
Synthesis and Properties
Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclizing dipeptides or building from the already established core . A procedure has been developed to condense a variety of methoxylated benzaldehydes to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones . Hydrogenation of these compounds affords cis and trans isomers, which can be identified through NMR analyses and X-ray crystallography .
Related Research Areas
- Estrogen Receptor Antagonists: Pyrrolidine derivatives have been identified as estrogen receptor α (ERα) antagonists and selective ER degraders, potentially useful in breast cancer treatment . The orientation of substituents on the pyrrolidine ring can influence the binding mode of antiestrogen benzopyran derivatives .
- Multi-Target Antidepressants: Pyrrolidine-2,5-diones incorporating specific residues have been investigated for their potential as multi-target antidepressants . These compounds have been assessed for their binding affinity to monoamine transporters and receptors .
- PPAR Agonists: Certain 4-benzylpyrrolidine-3-carboxylic acid derivatives have shown promise as agonists at peroxisome proliferator-activated receptors (PPARs), indicating potential in treating type 2 diabetes .
- Anti-inflammatory properties: Barettin, a 2,5-diketopiperazine isolated from the marine sponge Geodia baretti, has anti-oxidant and anti-inflammatory properties .
- Role of Indole Derivatives: Indole derivatives, while not directly 3-benzylidenepiperazine-2,5-dione, are noted to provide efficacy in analgesia and inflammation models .
Mechanism of Action
The mechanism of action of 3-Benzylidenepiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s diketopiperazine core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies have shown that diketopiperazines can exhibit cytotoxicity against cancer cells and antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
6-Substituted Derivatives
- 3-Benzylidene-6-methylpiperazine-2,5-dione (Compound 3): Features a methyl group at C-4. Synthesized via cyclocondensation of amino acid derivatives, yielding a UV/Vis profile (λmax = 219 nm, 292 nm) distinct from the parent compound due to altered conjugation . Specific rotation: [α]²¹D = −23° (c = 0.14, MeOH) .
- 3-Benzylidene-6-isopropylpiperazine-2,5-dione (Compound 4) :
Incorporates an isopropyl group at C-6, synthesized similarly to Compound 3. Exhibits a higher λmax (296 nm) and reduced optical activity ([α]²¹D = −2.5°) compared to Compound 3 .
1-Acetylated Derivatives
- (3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine (12f) :
Acetylation at N-1 reduces polarity, resulting in a higher melting point (185–189°C) and moderate yield (46%). NMR data (¹H: δ 7.93, benzylidene proton; ¹³C: δ 172.5, carbonyl) confirm structural integrity . - (3Z)-1-Acetyl-4-benzyl-3-benzylidene-2,5-diketopiperazine (12g) :
Dual substitution (N-1 acetyl, C-4 benzyl) lowers yield (17%) and melting point (117–120°C), reflecting steric hindrance during synthesis .
Dual Benzylidene Derivatives
- (3Z,6Z)-3-(4-Methoxybenzylidene)-6-(2-methylpropylidene)piperazine-2,5-dione (5): Contains two conjugated benzylidene groups, synthesized via sequential Knoevenagel reactions. Exhibits enhanced UV absorption (λmax = 311 nm) due to extended conjugation .
Physicochemical Properties
Stereochemical and Electronic Effects
- Optical Activity : Substitutions at C-6 (e.g., methyl vs. isopropyl) significantly alter specific rotation, as seen in Compounds 3 ([α]D = −23°) and 4 ([α]D = −2.5°) .
- UV/Vis Profiles : Benzylidene groups enhance conjugation, shifting λmax to higher wavelengths (e.g., 292 nm for Compound 3 vs. 296 nm for Compound 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
